molecular formula C20H25FN2O3 B607462 Florbetapir CAS No. 938435-69-9

Florbetapir

Numéro de catalogue B607462
Numéro CAS: 938435-69-9
Poids moléculaire: 360.43
Clé InChI: YNDIAUKFXKEXSV-NSCUHMNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Florbetapir involves nucleophilic radiofluorination at 115°C in anhydrous dimethyl sulfoxide (DMSO), then the protective group is hydrolyzed by acid . The neutralized reaction mixture is purified through a preparative HPLC then formulated for injection using a C18 purification cartridge .


Molecular Structure Analysis

Florbetapir has a molecular formula of C20H25FN2O3 and a molar mass of 360.429 g·mol −1 . It contains the radionuclide fluorine-18 bound to the compound florbetapir .


Chemical Reactions Analysis

Florbetapir undergoes a series of chemical reactions during its synthesis, including nucleophilic radiofluorination and acid hydrolysis .


Physical And Chemical Properties Analysis

Florbetapir is a clear, colorless injectable solution at a strength of 500-1900 MBq/mL (13.5-51 mCi/mL) florbetapir F 18 at End of Synthesis (EOS) .

Applications De Recherche Scientifique

Mécanisme D'action

Florbetapir works by binding with high affinity to beta-amyloid plaque, a peptide that plays a key role in Alzheimer’s Disease pathogenesis .

Orientations Futures

Florbetapir PET imaging has been increasingly used in depicting tau pathology deposition and distribution in patients with cognitive impairment . Future methodological work should further our understanding of the differences in florbetapir SUVRs using a white matter reference region between cohorts .

Propriétés

IUPAC Name

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDIAUKFXKEXSV-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239781
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Florbetapir

CAS RN

938435-69-9
Record name Flobetair
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flobetair
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORBETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary target of Florbetapir (18F) in the brain?

A1: Florbetapir (18F) binds with high affinity to fibrillar Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Florbetapir (18F) binding to Aβ plaques enable visualization through PET imaging?

A2: Florbetapir (18F) incorporates the radioactive isotope fluorine-18. When it binds to Aβ plaques, the fluorine-18 undergoes positron emission, which is detected by the PET scanner. This allows for the visualization and quantification of Aβ plaques in living individuals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of Florbetapir (18F) binding to Aβ plaques?

A3: Florbetapir (18F) itself does not have any direct downstream effects. Its role is primarily diagnostic, enabling the visualization and quantification of Aβ plaques. The presence and density of these plaques are associated with cognitive decline and the progression of Alzheimer's disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of Florbetapir (18F)?

A4: The molecular formula of Florbetapir is C24H22ClFN4O2. Its molecular weight is 453.9 g/mol. The (18F) indicates the radioactive isotope fluorine-18 is incorporated into the molecule. []

Q5: Is there spectroscopic data available for Florbetapir (18F)?

A5: While the provided research focuses on Florbetapir (18F) as an imaging agent, detailed spectroscopic data is not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What is the stability of Florbetapir (18F) and how does this relate to its application?

A6: Florbetapir (18F) has a relatively short half-life of 109.8 minutes due to the radioactive decay of fluorine-18. This necessitates its production close to the point of use and impacts imaging protocols. []

Q7: Does Florbetapir (18F) exhibit any catalytic properties?

A7: No, Florbetapir (18F) functions as a diagnostic imaging agent and does not possess catalytic properties. Its primary mode of action is through specific binding to Aβ plaques, not through catalyzing chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have there been any computational chemistry studies on Florbetapir (18F)?

A8: While the provided articles don't delve into specific computational studies, they highlight the quantitative analysis of Florbetapir (18F) PET images. Advanced image processing and quantification methods, often based on computational models, are crucial for interpreting Florbetapir (18F) PET data. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Is there research on the Structure-Activity Relationship (SAR) of Florbetapir (18F)?

A9: The provided research primarily focuses on the clinical application and diagnostic utility of Florbetapir (18F). While the structure of Florbetapir (18F) is crucial for its binding affinity to Aβ plaques, specific SAR studies are not discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What are the SHE regulations surrounding the use of Florbetapir (18F)?

A11: As a radiopharmaceutical, Florbetapir (18F) is subject to strict safety regulations regarding its production, handling, administration, and disposal. These regulations vary by country and are essential to minimize risks associated with radiation exposure. The provided research primarily focuses on the clinical research and diagnostic applications of Florbetapir (18F), not on regulatory aspects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q11: What is known about the pharmacokinetics (PK) of Florbetapir (18F)?

A12: Studies indicate that Florbetapir (18F) demonstrates favorable PK properties for imaging, including rapid brain penetration and washout. It reaches peak brain uptake within 30-90 minutes post-injection. Excretion occurs primarily through the hepatobiliary route. [, ]

Q12: Are there established pharmacodynamic (PD) markers for Florbetapir (18F)?

A13: The primary PD effect of Florbetapir (18F) is its binding to Aβ plaques. Standardized uptake value ratios (SUVr), calculated from PET images, are used as a quantitative measure of this binding and serve as a surrogate marker for Aβ burden in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q13: How has the in vitro binding of Florbetapir (18F) been characterized?

A14: In vitro studies have shown that Florbetapir (18F) binds selectively to Aβ aggregates in human brain tissue samples. The binding intensity measured through autoradiography correlates with the density of Aβ plaques quantified by standard neuropathological techniques. [, ]

Q14: What do in vivo studies reveal about the efficacy of Florbetapir (18F) in detecting Aβ plaques?

A15: Animal studies confirm the selective binding of Florbetapir (18F) to Aβ plaques. Human studies using Florbetapir (18F) PET imaging demonstrate its ability to differentiate between individuals with Alzheimer's disease and healthy controls based on Aβ plaque burden. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q15: Are there known resistance mechanisms to Florbetapir (18F)?

A16: Florbetapir (18F) is a diagnostic imaging agent and does not elicit biological responses that would lead to resistance. Its binding affinity is dependent on the physical presence and accessibility of Aβ plaques. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q16: What is the toxicological profile of Florbetapir (18F)?

A17: Florbetapir (18F) has been shown to be well-tolerated in clinical trials. As with any radiopharmaceutical, the potential risks associated with radiation exposure are carefully considered, and its administration is conducted following strict safety protocols. [, ]

Q17: Are there specific drug delivery strategies associated with Florbetapir (18F)?

A18: Florbetapir (18F) is administered intravenously. Its pharmacokinetic properties, including rapid brain penetration and relatively fast washout from non-target tissues, contribute to its effectiveness in targeting and visualizing Aβ plaques in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q18: Is Florbetapir (18F) used as a biomarker for any specific conditions?

A19: While not a biomarker in the traditional sense, Florbetapir (18F) PET imaging is used to assess amyloid burden, a hallmark of AD. A positive Florbetapir (18F) scan, indicating the presence of significant Aβ plaques, can increase the confidence in a clinical diagnosis of AD, especially in the context of MCI. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: What are the main analytical methods used to quantify Florbetapir (18F) uptake?

A20: Quantification of Florbetapir (18F) uptake primarily relies on calculating the standardized uptake value ratio (SUVr) from PET images. This involves normalizing the radioactivity concentration in a region of interest (ROI) to a reference region, typically the cerebellum. Different SUVr thresholds are used to determine Aβ positivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q20: What is the environmental impact of Florbetapir (18F)?

A21: As a radiopharmaceutical, Florbetapir (18F) requires careful handling and disposal to minimize environmental contamination from radioactive waste. The short half-life of fluorine-18 reduces the long-term environmental persistence of Florbetapir (18F). Specific information regarding its environmental impact and degradation is not extensively discussed in the provided research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: Are there studies on the dissolution and solubility of Florbetapir (18F)?

A22: The provided research focuses primarily on the clinical application of Florbetapir (18F) PET imaging and doesn't delve into detailed studies regarding its dissolution and solubility. These aspects are likely addressed during the development and formulation of the radiopharmaceutical but are not explicitly discussed in the provided articles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q22: How are analytical methods for Florbetapir (18F) validated?

A23: Validation of analytical methods for Florbetapir (18F) PET imaging involves assessing accuracy, precision, specificity, linearity, range, and robustness of image acquisition, processing, and quantification techniques. []

Q23: What quality control measures are in place for Florbetapir (18F)?

A24: As a radiopharmaceutical, Florbetapir (18F) is subject to stringent quality control measures throughout its production, from synthesis and purification to transportation, storage, and administration. These measures ensure the consistency, safety, and efficacy of the imaging agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q24: Are there any known drug-transporter or drug-metabolizing enzyme interactions with Florbetapir (18F)?

A26: Information regarding specific drug-transporter or drug-metabolizing enzyme interactions with Florbetapir (18F) is not discussed in detail within the provided research. It's always recommended to consult prescribing information and consider potential interactions when administering any radiopharmaceutical. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q25: What is the biocompatibility and biodegradability of Florbetapir (18F)?

A27: Florbetapir (18F) is designed for diagnostic imaging and demonstrates sufficient biocompatibility for its intended use. The provided research doesn't explicitly address its biodegradability, although the short half-life of fluorine-18 suggests a relatively rapid decrease in radioactivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q26: Are there alternatives to Florbetapir (18F) for amyloid imaging?

A28: Yes, other PET tracers that bind to Aβ plaques exist, including 11C-Pittsburgh compound B (PiB), 18F-flutemetamol, and 18F-florbetaben. These tracers differ in their binding characteristics, pharmacokinetic properties, and availability. [, , ]

Q27: What are the recycling and waste management considerations for Florbetapir (18F)?

A29: As a radiopharmaceutical, Florbetapir (18F) requires specialized waste management protocols to handle and dispose of radioactive materials safely and responsibly. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q28: What research infrastructure and resources are important for Florbetapir (18F) studies?

A30: Florbetapir (18F) research requires access to PET imaging facilities, radiochemistry expertise for tracer production, and specialized software for image analysis and quantification. Collaboration between clinicians, radiologists, and researchers is essential for interpreting imaging data and correlating it with clinical outcomes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q29: What are some key historical milestones in the development of Florbetapir (18F) and amyloid imaging?

A31: The development of Florbetapir (18F) and other amyloid PET tracers represents a significant milestone in AD research. It has enabled the in vivo visualization and quantification of Aβ plaques, allowing researchers and clinicians to study the progression of amyloid pathology and its relationship to cognitive decline. The FDA approval of Florbetapir (18F) in 2012 marked a crucial step toward incorporating amyloid imaging into the clinical assessment of AD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q30: What are some cross-disciplinary applications and synergies for Florbetapir (18F) research?

A32: Florbetapir (18F) research fosters collaborations between neuroscience, radiology, neurology, geriatrics, and computer science. It contributes to our understanding of AD pathogenesis, aids in the development of novel therapeutics, and may guide personalized treatment strategies in the future. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.